



# Application Note & Protocol: Quantification of NDMA in Pharmaceuticals by LC-MS/MS

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Compound of Interest		
Compound Name:	N-nitrosodimethylamine	
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceutical products, leading to global regulatory action and product recalls.[1][2] [3] Its presence, even at trace levels, is a significant concern for patient safety.[2][3] Consequently, robust and sensitive analytical methods are required to accurately quantify NDMA in active pharmaceutical ingredients (APIs) and finished drug products.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this analysis due to its high selectivity and sensitivity, capable of detecting NDMA at the low levels mandated by regulatory agencies.[2][4][5]

This document provides a detailed application note and protocol for the quantification of NDMA in pharmaceuticals using LC-MS/MS, based on established methods and regulatory guidelines.

# **Regulatory Context**

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine impurities in drug products.[1][6] For NDMA, the FDA has set an interim acceptable intake limit of 96 nanograms per day.[1][7] If multiple nitrosamines are present, the total daily intake should not exceed 26.5 ng/day.[7] These limits underscore the necessity for highly sensitive analytical methods to ensure compliance and patient safety.[7] Manufacturers are required to conduct risk



assessments for the presence of nitrosamines in their products and perform confirmatory testing if a risk is identified.[8][9]

# **Quantitative Data Summary**

The performance of an LC-MS/MS method is characterized by several key parameters. The following table summarizes typical quantitative data for NDMA analysis in pharmaceuticals, compiled from various validated methods.

Parameter	Typical Value Range	Notes
Limit of Detection (LOD)	0.154 - 0.5 ng/mL	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)	0.438 - 1.590 ng/mL	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Recovery	90 - 107%	The percentage of the true amount of a substance that is recovered during the analytical procedure.
Linearity (Correlation Coefficient, r²)	≥ 0.99	A measure of how well a calibration curve fits the experimental data.[11]
Precision (%RSD)	< 15%	The relative standard deviation, indicating the closeness of agreement between a series of measurements.

# **Experimental Protocols**



This section details the methodologies for sample preparation and LC-MS/MS analysis. It is crucial to note that method parameters may require optimization based on the specific drug matrix and instrumentation used.

## **Protocol 1: Sample Preparation - Direct Dissolution**

This method is suitable for drug substances and products that are readily soluble in the chosen diluent.

#### Materials:

- NDMA reference standard
- NDMA-d6 (internal standard, ISTD)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Centrifuge tubes (1.5 mL or 2 mL)
- Syringe filters (e.g., 0.22 μm PVDF)
- Autosampler vials

#### Procedure:

- Standard Preparation:
  - Prepare a stock solution of NDMA and NDMA-d6 in methanol.
  - Prepare a series of calibration standards by serially diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water with 0.1% formic acid) to cover the desired concentration range.
  - Spike each calibration standard with the internal standard (NDMA-d6) at a constant concentration.



- Sample Preparation:
  - Weigh an appropriate amount of the powdered tablet or API (e.g., 100 mg) into a centrifuge tube.[12]
  - Add a defined volume of diluent (e.g., 1 mL of 50:50 methanol:water).
  - Add the internal standard solution.
  - Vortex the sample for 5-10 minutes to ensure complete dissolution.
  - Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved excipients.[13]
  - Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.[14]

# Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)

This method is used for more complex matrices to remove interfering components and concentrate the analyte.

#### Materials:

- All materials from Protocol 1
- SPE cartridges (e.g., polymeric reversed-phase)
- Dichloromethane (DCM) (LC-MS grade)
- SPE vacuum manifold

#### Procedure:

- Standard and Sample Preparation (Initial Extraction):
  - Prepare standards and samples as described in Protocol 1, steps 1 and 2 (up to the dissolution step).



- SPE Cartridge Conditioning:
  - Condition the SPE cartridge by passing methanol followed by water through it.
- Sample Loading:
  - Load the sample extract onto the conditioned SPE cartridge.
- Washing:
  - Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
- Elution:
  - Elute the NDMA and ISTD from the cartridge with a suitable organic solvent (e.g., methanol or dichloromethane).
- · Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a known volume of the mobile phase starting condition.
  - Transfer the reconstituted sample to an autosampler vial.

## **LC-MS/MS Analysis Protocol**

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[12]

#### LC Parameters (Example):



Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

#### MS/MS Parameters (Example for NDMA):

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)	75.055
Product Ion 1 (m/z) - Quantifier	43.042
Product Ion 2 (m/z) - Qualifier	58.065
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

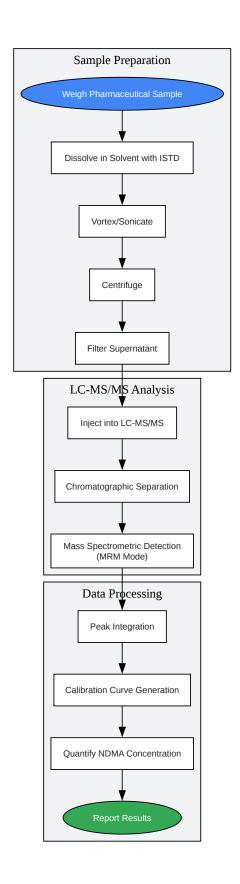
#### Data Analysis:

- Quantification is performed using the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios of the standards against their concentrations.



• The concentration of NDMA in the samples is determined from the calibration curve.

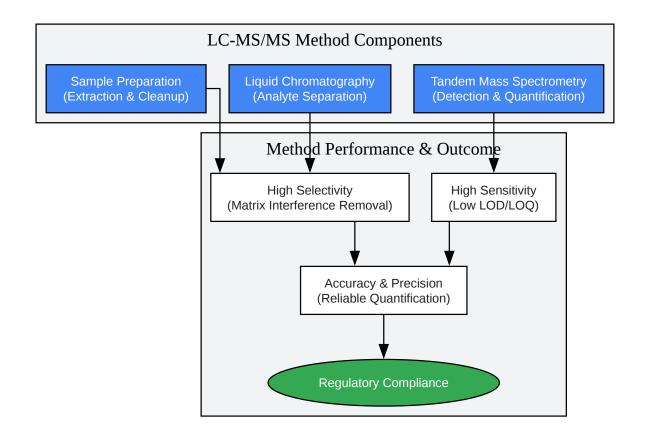
## **Visualizations**





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Caption: Experimental workflow for NDMA quantification in pharmaceuticals.



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Caption: Key relationships in the LC-MS/MS method for NDMA analysis.

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### References

1. artixio.com [artixio.com]

## Methodological & Application





- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. C&EN White Paper | Solutions for the LC-MS/MS determination of nitrosamine impurities in pharmaceutical API's and addressing issues associated with DMF and NDMA co-elution [connect.discoveracs.org]
- 5. filab.fr [filab.fr]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Nitrosamine Impurities in Medicinal Products and APIs the New FDA Guidance ECA Academy [gmp-compliance.org]
- 9. insider.thefdagroup.com [insider.thefdagroup.com]
- 10. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. edqm.eu [edqm.eu]
- 13. pmda.go.jp [pmda.go.jp]
- 14. fda.gov [fda.gov]
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